2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone - 872860-18-9

2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone

Catalog Number: EVT-2821081
CAS Number: 872860-18-9
Molecular Formula: C18H18ClN5OS
Molecular Weight: 387.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ibrutinib (PCI-32765)

Compound Description:

Ibrutinib is a potent, orally available inhibitor of Bruton's Tyrosine Kinase (BTK) [, ]. It exhibits activity against various cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Ibrutinib's mechanism of action involves irreversible binding to a cysteine residue in the BTK active site, thereby inhibiting B-cell receptor signaling [, ].

Relevance:

Ibrutinib shares a core pyrazolo[3,4-d]pyrimidine scaffold with the target compound, 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone. Notably, both compounds feature a 4-phenoxyphenyl substituent at the 3-position of the pyrazolo[3,4-d]pyrimidine ring system. This structural similarity suggests potential overlapping biological activities or a shared mechanism of action [, , ].

CHMFL-FLT3-122

Compound Description:

CHMFL-FLT3-122 is a potent and orally available inhibitor of FLT3 kinase, specifically targeting the FLT3-ITD mutation commonly found in acute myeloid leukemia (AML) []. This compound exhibits significant antiproliferative effects against FLT3-ITD positive AML cell lines and demonstrated tumor growth suppression in vivo [].

Relevance:

CHMFL-FLT3-122, like the target compound 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone, is built around the central pyrazolo[3,4-d]pyrimidine core. The presence of a piperidine ring linked to the core scaffold further strengthens their structural similarity. While the specific substituents differ, the shared core structure and the presence of a piperidine moiety suggest potential commonalities in their binding interactions with kinase targets [].

CHMFL-EGFR-202

Compound Description:

CHMFL-EGFR-202 is a novel, irreversible inhibitor of the epidermal growth factor receptor (EGFR), demonstrating potent activity against EGFR mutants, including the drug-resistant L858R/T790M mutation commonly found in non-small cell lung cancer (NSCLC) []. This compound exerts its effect by forming a covalent bond with Cys797 in the EGFR kinase domain [].

Relevance:

Similar to 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone, CHMFL-EGFR-202 contains the pyrazolo[3,4-d]pyrimidine core structure. Both compounds also feature a halogenated phenyl ring (4-chlorophenyl in the target compound and 3-chloro-4-(pyridin-2-ylmethoxy)phenyl in CHMFL-EGFR-202) attached to this core. This shared structural motif suggests potential similarities in their binding properties and interactions with kinase targets, despite targeting different kinases [].

HS38 (2-((1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]-pyrimidin-6-yl)thio)propanamide)

Compound Description:

HS38 is a pyrazolo[3,4-d]pyrimidinone derivative identified as an inhibitor of Zipper-interacting protein kinase (ZIPK) []. This compound demonstrates activity in regulating smooth muscle contraction by inhibiting ZIPK-mediated phosphorylation of myosin light chain (MLC20) [].

Relevance:

HS38, similar to the target compound 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone, is built upon a pyrazolo[3,4-d]pyrimidine scaffold and both feature a 3-chlorophenyl substituent directly attached to this core. While the target compound has a piperidine-1-ylethanone group at position 4 and HS38 has a thiopropanamide group at position 6, the shared core and 3-chlorophenyl substituent highlight a close structural relationship within the pyrazolo[3,4-d]pyrimidine family []. This suggests potential similarities in their binding affinities and pharmacological profiles, although their specific targets might differ.

2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone (VIIa)

Compound Description:

This pyrazolo[3,4-d]pyrimidine derivative (VIIa) demonstrated potent antitumor activity in vitro against a panel of 60 different cancer cell lines [].

Relevance:

Both VIIa and 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone belong to the pyrazolo[3,4-d]pyrimidine class and share the 4-chlorophenyl substituent directly attached to this core. This structural commonality suggests potential shared features in their mechanism of action or binding affinities towards specific targets, even though their exact pharmacological profiles might differ due to other substituents [].

N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (13a)

Compound Description:

Compound 13a, a member of the 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine series, exhibited moderate antitumor activity against the human breast adenocarcinoma cell line MCF7 in vitro [].

Relevance:

Although 13a and 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone have different substituents on the pyrazolo[3,4-d]pyrimidine core, they both belong to the same broader chemical class. This shared core structure suggests potential similarities in their physicochemical properties and potential biological activities [].

Properties

CAS Number

872860-18-9

Product Name

2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone

Molecular Formula

C18H18ClN5OS

Molecular Weight

387.89

InChI

InChI=1S/C18H18ClN5OS/c19-13-4-6-14(7-5-13)24-17-15(10-22-24)18(21-12-20-17)26-11-16(25)23-8-2-1-3-9-23/h4-7,10,12H,1-3,8-9,11H2

InChI Key

IHVQJRNAPYGBQI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.